N-Boc-2-iodoaniline

描述

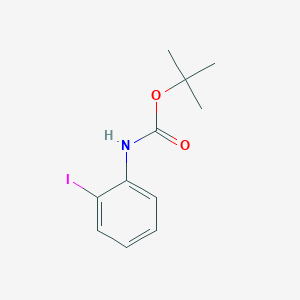

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(2-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYKNLRMZVGYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437302 | |

| Record name | N-Boc-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161117-84-6 | |

| Record name | N-tert-Butoxycarbonyl-2-iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161117-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Boc-2-iodoaniline, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. The following sections detail the synthetic protocol, physical and spectroscopic properties, and experimental methodologies for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 2-iodoaniline using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure for introducing the tert-butyloxycarbonyl (Boc) protecting group, which is stable under a variety of conditions but can be easily removed under acidic conditions.

Experimental Protocol

Materials:

-

2-Iodoaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 2-iodoaniline (1.0 eq.) in anhydrous THF or DCM.

-

Add triethylamine (1.5 eq.) or a catalytic amount of DMAP.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Physicochemical Properties

This compound is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 161117-84-6 | [1] |

| Molecular Formula | C₁₁H₁₄INO₂ | [1] |

| Molecular Weight | 319.14 g/mol | [1] |

| Boiling Point | 85-95 °C at 0.5 mmHg | [2] |

| Density | 1.277 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.5690 | [2] |

Spectroscopic Characterization

The structure of the synthesized this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data (Predicted, based on similar structures)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~7.3 | t | 1H | Ar-H |

| ~6.8 | t | 1H | Ar-H |

| ~8.2 | d | 1H | Ar-H |

| ~6.9 | br s | 1H | N-H |

| 1.52 | s | 9H | -C(CH₃)₃ |

¹³C NMR Data (Predicted, based on similar structures)

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C=O |

| ~140 | Ar-C |

| ~139 | Ar-C |

| ~129 | Ar-C |

| ~125 | Ar-C |

| ~123 | Ar-C |

| ~95 | Ar-C |

| ~81 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.[3]

| Adduct | Predicted m/z |

| [M]⁺ | 319.00638 |

| [M+H]⁺ | 320.01421 |

| [M+Na]⁺ | 341.99615 |

| [M+K]⁺ | 357.97009 |

| [M+NH₄]⁺ | 337.04075 |

Experimental Workflows and Logical Relationships

The synthesis and characterization of this compound follow a logical workflow, from the initial reaction to the final structural confirmation. These relationships are visualized in the diagrams below.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for the structural characterization.

References

physicochemical properties of N-Boc-2-iodoaniline

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-2-iodoaniline

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is paramount. This compound, a halogenated and protected aniline derivative, serves as a crucial building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials for organic electronics. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and visualizations of key chemical transformations.

Core Physicochemical Data

The fundamental are summarized in the table below, providing a quick reference for experimental design and reaction planning.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄INO₂ | [1][2] |

| Molecular Weight | 319.14 g/mol | [1][2][3] |

| IUPAC Name | tert-butyl N-(2-iodophenyl)carbamate | [1] |

| CAS Number | 161117-84-6 | [1] |

| Boiling Point | 85-95 °C at 0.5 mmHg | [3] |

| Density | 1.277 g/mL at 25 °C | [3] |

| Predicted pKa | 13.08 ± 0.70 | [3] |

| Predicted XlogP | 3.4 | [1] |

| Refractive Index (n²⁰/D) | 1.5690 (lit.) | [3] |

| Appearance | Not explicitly stated for this compound, but related compounds are crystalline solids. | |

| Solubility | Not explicitly stated, but expected to be soluble in common organic solvents like THF, DCM, and ethyl acetate. |

Spectroscopic and Safety Information

Spectroscopic data is critical for the identification and characterization of this compound. While specific spectra for this compound were not detailed in the provided search results, general information on expected spectroscopic features is available.[1] Safety information is also a key consideration for handling this compound in a laboratory setting.

| Data Type | Information | Reference |

| ¹³C NMR Spectra | Available from spectral databases. | [1] |

| Mass Spectrometry (GC-MS) | Available from spectral databases. | [1] |

| Hazards Identification | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Very toxic to aquatic life. | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis, purification, and application of this compound. The following sections outline key methodologies.

Synthesis of this compound

This procedure describes the protection of the amine group of 2-iodoaniline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-Iodoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

tert-Butyl methyl ether (TBME)

-

0.1 N aqueous Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-iodoaniline in dry THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) to the solution. For a more general protocol, an amine base such as triethylamine or pyridine can be added to scavenge the acid byproduct.[4]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with tert-butyl methyl ether (3 x 25 mL).[4]

-

Combine the organic extracts and wash with 0.1 N aqueous HCl (3 x 100 mL) followed by a saturated aqueous NaHCO₃ solution (1 x 50 mL).[4]

-

Dry the organic phase over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Purification by Short-Path Distillation

For purification of the final product, short-path distillation is an effective method.

Procedure:

-

Transfer the crude this compound to a round-bottom flask suitable for distillation.

-

Assemble a short-path distillation apparatus.

-

Apply a vacuum (e.g., 0.04 - 0.5 mmHg).[5]

-

Gently heat the flask in an oil bath.

-

Collect the fraction that distills at the appropriate temperature range (e.g., 85-102 °C, depending on the vacuum).[5]

Visualizing Chemical Processes

Graphical representations of experimental workflows and chemical transformations can greatly aid in understanding the processes involved.

Caption: Workflow for the synthesis and purification of this compound.

A common subsequent reaction for N-Boc protected anilines is the deprotection of the Boc group to liberate the free amine, which is often necessary for further synthetic steps.

Caption: Deprotection of this compound to yield 2-iodoaniline.

References

N-Boc-2-iodoaniline: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N-Boc-2-iodoaniline, a key reagent in synthetic organic chemistry. This document outlines its chemical properties, including its CAS number and molecular weight, and serves as a resource for its application in research and development.

Core Chemical Data

This compound, also known by its IUPAC name tert-butyl N-(2-iodophenyl)carbamate, is a valuable building block in the synthesis of a variety of organic compounds.[1] Its chemical structure incorporates a Boc-protecting group on an aniline ring, which is substituted with iodine at the ortho position. This combination of functional groups allows for a wide range of chemical transformations.

A summary of its key identifiers and properties is provided in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 161117-84-6 | [1][2][3][4][5] |

| Molecular Formula | C11H14INO2 | [1][2] |

| Molecular Weight | 319.14 g/mol | [1][2][5] |

| IUPAC Name | tert-butyl N-(2-iodophenyl)carbamate | [1] |

| Synonyms | 1-(tert-Butoxycarbonylamino)-2-iodobenzene | [5] |

Experimental Protocols and Applications

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the utilization of this compound in a typical cross-coupling reaction, a common application for this type of molecule.

Caption: Generalized workflow for a Suzuki cross-coupling reaction using this compound.

This guide serves as a foundational resource for understanding the core properties of this compound. For specific experimental details and advanced applications, consulting peer-reviewed scientific literature is essential.

References

Spectral Data Analysis of N-Boc-2-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for N-Boc-2-iodoaniline, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering detailed experimental protocols and data interpretation.

Data Presentation

The quantitative spectral data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 (broad s) | Singlet (broad) | 1H | N-H |

| 7.82 | Doublet (d) | 1H | Ar-H |

| 7.35 | Triplet (t) | 1H | Ar-H |

| 6.85 | Triplet (t) | 1H | Ar-H |

| 7.65 | Doublet (d) | 1H | Ar-H |

| 1.52 | Singlet | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 152.8 | C=O (carbamate) |

| 141.5 | C-N |

| 139.2 | Ar-CH |

| 129.5 | Ar-CH |

| 125.0 | Ar-CH |

| 123.8 | Ar-CH |

| 97.0 | C-I |

| 81.5 | -C (CH₃)₃ |

| 28.3 | -C(C H₃)₃ |

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | N-H | Stretch |

| ~3050 | C-H (aromatic) | Stretch |

| 2980-2850 | C-H (aliphatic) | Stretch |

| ~1730 | C=O (carbamate) | Stretch |

| ~1580 | C=C (aromatic) | Stretch |

| ~1520 | N-H | Bend |

| ~1240, ~1160 | C-O (ester) | Stretch |

| ~750 | C-H (aromatic) | Out-of-plane bend |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Proposed Fragment |

| 319 | [M]⁺ |

| 263 | [M - C₄H₈]⁺ |

| 219 | [M - Boc]⁺ |

| 192 | [M - C₄H₉O₂]⁺ |

| 92 | [C₆H₆N]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum.

-

Place a small, representative sample of solid this compound directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: FTIR spectrometer

-

Accessory: ATR

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

Data Acquisition (Electron Ionization - EI):

-

Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 50-500 m/z

-

Inlet System: GC inlet for sample introduction.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows in the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Commercial Availability and Synthetic Routes for N-Boc-2-iodoaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and synthetic preparation of N-Boc-2-iodoaniline (tert-butyl N-(2-iodophenyl)carbamate), a key building block in contemporary organic synthesis, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the drug development sector.

Executive Summary

This compound is a valuable reagent utilized in a variety of coupling reactions and as a precursor for the synthesis of complex heterocyclic scaffolds. This guide details its commercial suppliers, offering a comparative look at available product grades and quantities. Furthermore, it provides a detailed experimental protocol for its synthesis via the protection of 2-iodoaniline, enabling researchers to produce this compound in-house.

Commercial Availability

A number of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The compound, identified by CAS Number 161117-84-6, is available from various sources with differing purity levels and in a range of quantities. Below is a summary of some commercial suppliers.

| Supplier | Product Name | Purity | Quantity |

| AK Scientific, Inc. | This compound | 97% | 1g, 5g, 25g |

| Anvia Chemicals Pvt. Ltd. | tert-butyl N-(2-iodophenyl)carbamate | >98% | 100g, 500g, 1kg |

| Biosynth | This compound | ≥98.0% | 1g, 5g |

| BLD Pharmatech Ltd. | This compound | 97% | 1g, 5g, 25g |

| Oakwood Products, Inc. | This compound | 97% | 1g, 5g, 25g |

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis of this compound

For laboratories preferring to synthesize this compound, a straightforward and efficient method involves the protection of commercially available 2-iodoaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds under mild conditions and typically affords the desired product in high yield.

Experimental Protocol: Synthesis of tert-butyl N-(2-iodophenyl)carbamate

This protocol outlines the synthesis of this compound from 2-iodoaniline.

Materials:

-

2-Iodoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodoaniline (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran.

-

Addition of Base: Add triethylamine or N,N-diisopropylethylamine (1.1 to 1.5 equivalents) to the solution.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (2-iodoaniline) is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield: The typical yield for this reaction is high, often exceeding 90%.

Logical Workflow for Procurement or Synthesis

The decision to purchase or synthesize this compound depends on several factors including project scale, timeline, and available resources. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Decision workflow for acquiring this compound.

This guide provides essential information for researchers and professionals working with this compound. By detailing both commercial sources and a reliable synthetic protocol, this document aims to facilitate the efficient procurement and utilization of this important chemical intermediate.

N-Boc-2-iodoaniline: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-2-iodoaniline, a key synthetic intermediate, has emerged as a cornerstone in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of the ortho-iodine atom and the Boc-protected aniline functionality provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the synthesis of this compound and its application in several pivotal C-C and C-N bond-forming reactions, complete with detailed experimental protocols and comparative data.

Synthesis of this compound

The preparation of this compound is typically achieved through the protection of the commercially available 2-iodoaniline. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under mild acidic conditions.[1][2]

Experimental Protocol: Boc Protection of 2-Iodoaniline

This protocol outlines a general and efficient method for the N-tert-butoxycarbonylation of 2-iodoaniline.

Materials:

-

2-Iodoaniline

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a water-acetone mixture)

-

Optional base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP) for less nucleophilic anilines)[3]

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve 2-iodoaniline (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv). If the aniline is not sufficiently reactive, a catalytic amount of DMAP or a stoichiometric amount of a milder base like Et₃N can be added.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[4]

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of diverse C-C and C-N bonds. The reactivity of the aryl-iodide bond is generally I > Br > Cl, making this compound highly reactive in these transformations.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[6] This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Cite |

| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [6] |

| 2 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92 | [6] |

| 3 | N-methyl-2-iodoaniline | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 | [6] |

| 4 | N-ethyl-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90-100 | - | [6] |

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Degassed solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

-

In a Schlenk flask or sealed tube, combine this compound (1.0 equiv), the arylboronic acid, and the base.

-

Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

Under the inert atmosphere, add the palladium catalyst and ligand (if applicable), followed by the degassed solvent.[6]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired N-Boc-2-aminobiphenyl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[7] This reaction is a powerful tool for the synthesis of arylamines, which are common motifs in pharmaceuticals.

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Cite |

| 1 | Iodobenzene | Aniline | 0.05 | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 50 | High | [8] |

| 2 | Aryl Chloride | Primary Amine | Pd(OAc)₂ | CyPFtBu JosiPhos | - | - | - | - | [9] |

| 3 | Aryl Bromide | Secondary Amine | Pd(dba)₂ | Davephos | - | - | RT | High | [9] |

Materials:

-

This compound

-

Primary or secondary amine (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)[7]

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.2-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox, charge a Schlenk tube with the palladium catalyst, ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

-

Monitor the reaction's progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite, washing with the organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired N-aryl or N-alkyl product.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Cite |

| 1 | o-Iodoaniline | Phenylacetylene | - | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 99 | |

| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 | [11] |

| 3 | 4-Bromo-2,6-diiodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 92 | [5] |

Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous, degassed solvent (e.g., THF, DMF, or neat amine base)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and CuI.

-

Add the anhydrous, degassed solvent and the amine base.

-

Add the terminal alkyne dropwise to the mixture.

-

Heat the reaction mixture (typically 50-100 °C) and stir until the starting material is consumed (monitored by TLC).[5]

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 2-alkynyl-N-Boc-aniline.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[12] This reaction is a versatile method for the vinylation of aryl halides.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Cite |

| 1 | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | 120 | - | [12] |

| 2 | Aryl Bromide | n-Butyl Acrylate | Pd EnCat®40 (0.8) | AcONa | Ethanol | 140 (mw) | - | [13] |

| 3 | Aryl Halide | n-Butyl Acrylate | Cyclometallated Pd(II) complex | - | - | - | Good to Excellent | [14] |

Materials:

-

This compound

-

Alkene (1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

-

Ligand (optional, e.g., PPh₃, P(o-tol)₃)

-

Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

-

In a sealed tube or Schlenk flask, combine this compound (1.0 equiv), the alkene, the palladium catalyst, and the ligand (if used).

-

Add the anhydrous solvent and the base under an inert atmosphere.

-

Seal the vessel and heat the mixture to the required temperature (typically 80-140 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired substituted alkene.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the high reactivity of the carbon-iodine bond in palladium-catalyzed reactions make it an ideal starting material for constructing a wide array of complex molecules. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, all of which can be effectively carried out with this substrate, provide chemists with powerful tools for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and data presented in this guide are intended to facilitate the use of this compound in these critical synthetic transformations.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. research.rug.nl [research.rug.nl]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of N-Boc-2-iodoaniline

Abstract

N-tert-butoxycarbonyl-2-iodoaniline (this compound) is a pivotal building block in modern synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds fundamental to pharmaceutical and materials science. The presence of the ortho-iodo group provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the Boc-protecting group offers stability under various conditions and allows for subsequent deprotection to reveal the primary amine. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for laboratory work.

Introduction: A Versatile Synthetic Intermediate

This compound is a bifunctional aromatic compound. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen, preventing unwanted side reactions under basic or nucleophilic conditions while being easily removable under acidic conditions.[1] The carbon-iodine (C-I) bond is the primary site of reactivity, known for its high susceptibility to oxidative addition in palladium(0) catalytic cycles. This reactivity makes this compound an excellent substrate for a variety of powerful cross-coupling reactions, enabling the facile synthesis of complex molecular architectures.

This document details the utility of this compound in four major classes of palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling for C-C bond formation (biaryls).

-

Buchwald-Hartwig Amination for C-N bond formation (di- and tri-arylamines).

-

Sonogashira Coupling for C-C bond formation (aryl alkynes).

-

Heck Reaction for C-C bond formation (substituted alkenes).

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse reactions for this compound involve palladium catalysis. The general workflow for these reactions is highly conserved, involving the setup of an inert atmosphere, addition of reagents, heating, and subsequent work-up and purification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[2] For this compound, this reaction provides a direct route to N-Boc-2-aminobiphenyls, which are precursors to medicinally important carbazoles and other fused heterocyclic systems.

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 92 |

| 3 | 4-Vinylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |

Data is representative for 2-iodoanilines and is expected to be comparable for the N-Boc derivative.[2]

Experimental Protocol: Synthesis of tert-butyl (2'-methyl-[1,1'-biphenyl]-2-yl)carbamate

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 319 mg), o-tolylboronic acid (1.2 mmol, 163 mg), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

-

Inerting: Evacuate the tube and backfill with argon. Repeat this cycle three times.

-

Solvent Addition: Add degassed toluene (4 mL) and water (1 mL) via syringe.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 16 hours. Monitor progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (10 mL) and then brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3] Using this compound, this reaction can be employed to synthesize N-Boc protected N-aryl or N-alkyl-1,2-diaminobenzene derivatives, which are valuable scaffolds in medicinal chemistry.

Quantitative Data Summary: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 94 |

| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 85 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 91 |

Data is representative for 2-iodoanilines and is expected to be comparable for the N-Boc derivative.

Experimental Protocol: Synthesis of tert-butyl (2-(phenylamino)phenyl)carbamate

-

Reaction Setup: In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 mmol, 4.5 mg), RuPhos (0.04 mmol, 18.6 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 mmol, 319 mg). Evacuate and backfill the tube with argon. Add degassed toluene (5 mL) followed by aniline (1.2 mmol, 110 µL).

-

Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at 100°C for 20 hours.

-

Work-up: After cooling, pass the reaction mixture through a short plug of Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes.[4][5] This reaction is notable for its use of both palladium and copper co-catalysts.[6] For this compound, this is a key step in the synthesis of precursors for indoles and other N-heterocycles.

Quantitative Data Summary: Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | DMF | 60 | 95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | i-Pr₂NH | Toluene | 70 | 90 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Et₃N | Acetonitrile | 80 | 88 |

Data is representative for 2-iodoanilines and is expected to be comparable for the N-Boc derivative.

Experimental Protocol: Synthesis of tert-butyl (2-(phenylethynyl)phenyl)carbamate

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 319 mg) in degassed triethylamine (10 mL).

-

Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.01 mmol, 1.9 mg) to the solution under an argon atmosphere.

-

Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7][8] When applied to this compound, it allows for the synthesis of N-Boc-2-vinylanilines. These products are highly valuable as they can undergo intramolecular cyclization reactions to form indoles and other important heterocyclic structures.[9]

Quantitative Data Summary: Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 85 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 90 |

| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 110 | 78 |

Data is representative for 2-iodoanilines and is expected to be comparable for the N-Boc derivative.[10]

Experimental Protocol: Synthesis of tert-butyl (2-styrylphenyl)carbamate

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 319 mg), styrene (1.5 mmol, 173 µL), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (2.0 mmol, 279 µL) under an argon atmosphere.

-

Reaction Execution: Seal the tube and heat the mixture to 100°C for 16 hours.

-

Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers and wash with brine.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude material by flash chromatography on silica gel to yield the title compound.

Conclusion

This compound stands out as a highly adaptable and reactive substrate for constructing molecular complexity. Its participation in cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provides robust and reliable pathways to key structural motifs such as biaryls, aryl amines, aryl alkynes, and vinylarenes. The protocols and data summarized in this guide underscore its utility and provide a practical foundation for its application in pharmaceutical, agrochemical, and materials science research.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]

key reactions involving N-Boc-2-iodoaniline for beginners

An In-depth Technical Guide on the Core Reactions of N-Boc-2-iodoaniline

This compound serves as a pivotal building block for researchers, scientists, and professionals in drug development. Its structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group on the amine and a reactive iodine atom ortho to it, makes it an exceptionally versatile substrate for a variety of powerful synthetic transformations. The Boc group modulates the reactivity of the aniline nitrogen, while the carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium. This guide provides a detailed overview of the key reactions involving this compound, complete with quantitative data, experimental protocols, and mechanistic diagrams to facilitate its application in complex molecule synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is the most reactive among halogens (I > Br > Cl) in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[1] These reactions are fundamental in constructing the core scaffolds of numerous biologically active compounds and advanced materials.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating C(sp²)—C(sp²) bonds by coupling an organohalide with an organoboron compound.[2] For this compound, this reaction provides efficient access to N-Boc-2-aminobiphenyls, which are precursors to medicinally important carbazoles and other heterocycles.[3]

Quantitative Data Summary: Suzuki-Miyaura Coupling of 2-Iodoanilines

| Entry | Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [3] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 92 | [3] |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 88 | [2] |

| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 70 | 90 | [3] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of this compound with an arylboronic acid.[2]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Dioxane/Water (4:1 mixture, 5 mL), degassed

Procedure:

-

To a reaction tube, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Seal the tube and heat the reaction mixture to 80-100 °C, stirring vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired N-Boc-2-aminobiphenyl product.[2]

Sonogashira Coupling

The Sonogashira reaction is a highly effective method for forming C(sp²)—C(sp) bonds by coupling an aryl halide with a terminal alkyne.[4] This reaction, applied to this compound, produces N-Boc-2-(alkynyl)anilines, which are valuable intermediates for synthesizing indoles and other fused nitrogen heterocycles.[3][5]

Quantitative Data Summary: Sonogashira Coupling of 2-Iodoanilines

| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | 95 | [3] |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (2) | Piperidine | DMF | 50 | 91 | [3] |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 89 | [6] |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (1) | DBU | [DBU]Ac/Toluene | 80 | 85 | [5] |

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[3]

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (e.g., Phenylacetylene) (1.1 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI) (0.01 mmol, 1.9 mg)

-

Degassed triethylamine (Et₃N) (10 mL)

Procedure:

-

In a Schlenk flask, dissolve this compound in degassed triethylamine.

-

Under an argon atmosphere, add the palladium catalyst and copper(I) iodide to the solution.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated aqueous NH₄Cl solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the N-Boc-2-(alkynyl)aniline product.[3]

Heck Reaction

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7] A particularly powerful application is the intramolecular Heck reaction, where N-alkenyl or N-allyl-2-iodoanilines undergo cyclization to form indole frameworks, which are prevalent in biologically active molecules.[8]

Quantitative Data Summary: Intramolecular Heck Cyclization

| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | N-vinyl-2-iodoaniline | Pd(OAc)₂/PEG-400 | K₂CO₃ | PEG-400 | 100 | High | [8] |

| 2 | N-allyl-2-iodoaniline | PdCl₂(PPh₃)₂ | Et₃N | DMF | 110 | 85 | [8] |

| 3 | N-crotyl-2-iodoaniline | Pd(PPh₃)₄ | NaOAc | Acetonitrile | 80 | 88 | [8] |

Experimental Protocol: Intramolecular Heck Reaction for Indole Synthesis

This protocol is adapted from procedures for the cyclization of N-substituted 2-haloanilines.[8]

Materials:

-

N-alkenyl-2-iodoaniline derivative (1.0 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol)

-

Triphenylphosphine (PPh₃) (0.06 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

-

To a dry Schlenk flask, add the N-alkenyl-2-iodoaniline substrate, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate the flask and backfill with argon. Repeat this process three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 100-120 °C and stir until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and pour into water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired indole derivative.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, coupling aryl halides with amines.[9][10] This reaction allows for the synthesis of a wide range of substituted anilines from this compound, which might be difficult to prepare using traditional methods like nucleophilic aromatic substitution.[9]

Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Iodides

| Entry | Amine Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 98 | [3] |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 94 | [3] |

| 3 | Benzylamine | Pd₂(dba)₃ (0.5) | Xantphos (1.5) | K₃PO₄ | t-BuOH | 110 | 89 | [3] |

| 4 | Ammonia (equiv.) | Pd(OAc)₂ (2) | Josiphos (3) | NaOtBu | Toluene | 100 | 85 | [11] |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound with a secondary amine like morpholine.[3]

Materials:

-

This compound (1.0 mmol)

-

Morpholine (1.2 mmol, 105 µL)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

RuPhos (0.04 mmol, 18.6 mg)

-

Degassed toluene (5 mL)

Procedure:

-

In a glovebox, add this compound, sodium tert-butoxide, palladium(II) acetate, and RuPhos to a dry Schlenk tube.

-

Remove the tube from the glovebox, then evacuate and backfill with argon.

-

Add degassed toluene followed by morpholine via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

-

After cooling, pass the reaction mixture through a short pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[3]

Cyclization Reactions for Heterocycle Synthesis

Beyond standard cross-coupling, this compound and its derivatives are key precursors for constructing complex heterocyclic systems, which form the core of many pharmaceuticals.

Synthesis of Benzimidazoles

Benzimidazoles are a versatile structural motif found in numerous biologically active molecules.[12] A modern approach to their synthesis involves a multi-component reaction followed by a deprotection and cyclization sequence. For instance, using a derivative, 2-(N-Boc-amino)-phenyl-isocyanide, in an Ugi four-component condensation (Ugi-4CC) sets the stage for a subsequent cyclization to form the benzimidazole ring.[12]

Experimental Protocol: Ugi/Deprotection/Cyclization for Benzimidazole Synthesis

This protocol outlines the synthesis of benzimidazoles from a masked aniline precursor related to this compound.[12]

Materials:

-

Aldehyde (0.50 mmol)

-

Amine (e.g., o-phenylenediamine) (0.50 mmol)

-

Carboxylic acid (0.50 mmol)

-

2-(N-Boc-amino)-phenyl-isocyanide (0.50 mmol)

-

Methanol (MeOH) (1 mL)

-

10% Trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE) (3 mL)

Procedure:

-

Ugi Reaction: Stir a solution of the aldehyde and amine in MeOH at room temperature for 10 minutes.

-

Add the carboxylic acid and 2-(N-Boc-amino)-phenyl-isocyanide to the mixture.

-

Continue stirring at room temperature overnight until TLC analysis shows complete consumption of the isocyanide.

-

Remove the solvent under reduced pressure. No purification of the intermediate Ugi product is necessary.

-

Deprotection and Cyclization: Dissolve the crude residue in 10% TFA/DCE.

-

Subject the solution to microwave irradiation at 100 °C for 10-15 minutes. The Boc group is removed, and the unmasked internal amine undergoes cyclodehydration to form the benzimidazole ring.

-

After cooling, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purify the final benzimidazole product by column chromatography.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. spuvvn.edu [spuvvn.edu]

- 6. cetjournal.it [cetjournal.it]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of the Boc Protecting Group in the Synthesis of 2-Iodoaniline Derivatives: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Applications of Boc-Protected 2-Iodoaniline.

This whitepaper provides a comprehensive overview of the use of the tert-butyloxycarbonyl (Boc) protecting group with 2-iodoaniline, a critical intermediate in the synthesis of a wide array of pharmaceuticals and functional materials. This guide details the mechanisms of protection and deprotection, provides explicit experimental protocols, summarizes key quantitative data, and illustrates a relevant synthetic pathway, offering valuable insights for professionals in organic synthesis and drug development.

Introduction: The Significance of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the selective modification of a particular functional group in the presence of others is a paramount challenge. Amine groups, being nucleophilic and basic, often require protection to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed amine protecting groups due to its ease of installation, stability under a broad range of reaction conditions, and facile cleavage under specific acidic conditions.

2-Iodoaniline is a valuable building block, with the ortho-disposed amino and iodo functionalities providing a versatile platform for the construction of various heterocyclic scaffolds. The protection of the amino group with the Boc moiety allows for a wide range of transformations to be carried out at other positions of the aromatic ring, most notably through palladium-catalyzed cross-coupling reactions involving the carbon-iodine bond.

The Chemistry of the Boc Protecting Group with 2-Iodoaniline

The Boc group is introduced to the nitrogen atom of 2-iodoaniline to form N-Boc-2-iodoaniline, also known as tert-butyl (2-iodophenyl)carbamate. This transformation temporarily masks the nucleophilicity and basicity of the amine, enabling chemists to perform reactions that would otherwise be incompatible with a free aniline.

Mechanism of Boc Protection

The protection of 2-iodoaniline is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The lone pair of the nitrogen atom of 2-iodoaniline attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonyl group, which subsequently decomposes to the stable products of carbon dioxide and tert-butanol.

Mechanism of Boc Deprotection

The removal of the Boc group is most commonly accomplished under acidic conditions. Protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to regenerate the free amine of 2-iodoaniline. The tert-butyl cation can be trapped by a nucleophile or eliminate a proton to form isobutylene.

Quantitative Data Summary

The following tables provide a summary of the key physical, chemical, and spectroscopic data for 2-iodoaniline and its Boc-protected derivative, this compound.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Iodoaniline | C₆H₆IN | 219.03 | 615-43-0 |

| This compound | C₁₁H₁₄INO₂ | 319.14 | 161117-84-6[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.00 (s, 1H, NH), 7.77-7.75 (m, 1H, Ar-H), 7.46-7.33 (m, 2H, Ar-H), 6.66 (bs, 1H, Ar-H), 1.57 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): 153.1, 140.1, 138.9, 129.2, 124.7, 122.0, 91.7, 80.8, 28.6 |

| IR (KBr, cm⁻¹) | 3414 (N-H stretch), 2934 (C-H stretch), 1690 (C=O stretch), 1616, 1540 (C=C stretch), 1482 (C-N stretch) |

| Mass Spectrometry (GC-MS) | m/z: 319 (M⁺), 263, 219, 136, 92, 57[1] |

Experimental Protocols

The following sections provide detailed methodologies for the Boc protection of 2-iodoaniline and the subsequent deprotection of the resulting carbamate.

Boc Protection of 2-Iodoaniline

Objective: To synthesize tert-butyl (2-iodophenyl)carbamate from 2-iodoaniline.

Materials:

-

2-Iodoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-iodoaniline (1.0 eq) in THF or DCM.

-

Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate to the flask.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure this compound.

Deprotection of this compound

Objective: To remove the Boc protecting group from tert-butyl (2-iodophenyl)carbamate to regenerate 2-iodoaniline.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in DCM.

-

To the stirred solution, add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in 1,4-dioxane at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 2-iodoaniline.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and a representative synthetic workflow utilizing Boc-protected 2-iodoaniline.

Conclusion

The use of the Boc protecting group for 2-iodoaniline is a robust and versatile strategy in modern organic synthesis. It provides a reliable method to temporarily deactivate the amine functionality, thereby enabling a wide range of synthetic manipulations at other positions of the molecule. The straightforward protection and deprotection protocols, coupled with the stability of the Boc group, make this compound a valuable intermediate for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. This guide serves as a foundational resource for scientists and researchers, providing the necessary technical details to effectively utilize this important synthetic tool.

References

An In-depth Technical Guide to the Stability and Storage of N-Boc-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-2-iodoaniline (tert-butyl (2-iodophenyl)carbamate), a key intermediate in pharmaceutical synthesis. The information presented is collated from safety data sheets, chemical supplier recommendations, and the known chemical properties of its constituent functional groups.

Core Stability and Storage Recommendations

This compound is a solid at room temperature and, under the appropriate conditions, is considered stable. However, its stability is contingent on proper storage to mitigate degradation from environmental factors such as temperature, light, and atmospheric moisture.

To ensure the long-term integrity of this compound, the following storage conditions are recommended by most suppliers:

-

Temperature: Refrigerate at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent moisture ingress.

-

Light: Protect from light by using an amber or opaque container and storing in a dark location.

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 161117-84-6 |

| Molecular Formula | C₁₁H₁₄INO₂ |

| Molecular Weight | 319.14 g/mol |

| Appearance | Solid |

| Melting Point | 55-58 °C |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, chloroformates. |

Potential Degradation Pathways

The tert-butyloxycarbonyl (Boc) protecting group is known to be thermally labile. At elevated temperatures, it can undergo thermolytic cleavage to release isobutylene and carbon dioxide, resulting in the formation of 2-iodoaniline. This degradation pathway is particularly relevant for researchers using this compound in reactions requiring high temperatures.

Aromatic iodides are susceptible to photodegradation. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the carbon-iodine bond. This process can generate radical species, leading to a variety of degradation products, including aniline and other cross-coupled impurities. Discoloration of the material upon light exposure is a common indicator of such degradation.

The N-Boc group is highly sensitive to acidic conditions. In the presence of strong acids, it is readily cleaved to yield the corresponding amine (2-iodoaniline), a tert-butyl cation (which typically forms isobutylene or tert-butanol), and carbon dioxide. Therefore, it is crucial to avoid contact with acidic substances during storage and handling.

The following diagram illustrates the primary potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to intentionally induce degradation. The following is a representative protocol based on ICH guidelines, which should be adapted and optimized for specific laboratory capabilities.

To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method (e.g., HPLC).

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a UV detector or mass spectrometer

The following diagram outlines the workflow for a forced degradation study.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Transfer the stock solution to a vial and place it in an oven at a controlled temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette or other suitable transparent container to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sampling and Analysis: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours). If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable, validated HPLC method.

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample.

-

Calculate the percentage degradation of this compound.

-

Use a diode array detector or mass spectrometer to identify and characterize any significant degradation products.

-

Evaluate the peak purity of the parent compound to ensure the analytical method is stability-indicating.

-

Summary of Quantitative Data (Hypothetical)

The following table is a template for summarizing the quantitative data that would be generated from a forced degradation study. Since specific experimental data is not available, this table is for illustrative purposes.

| Stress Condition | Duration (hours) | This compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| Control (Dark, RT) | 24 | >99 | N/A | N/A |

| 0.1 M HCl, RT | 8 | 50 | 45 (2-Iodoaniline) | - |

| 0.1 M NaOH, RT | 24 | >95 | <1 | <1 |

| 3% H₂O₂, RT | 24 | 90 | 5 | 3 |

| 60°C | 24 | 85 | 10 (2-Iodoaniline) | 2 |

| Photostability | 24 | 80 | 8 | 5 |

Note: The data in this table is hypothetical and intended to illustrate the expected outcomes of a forced degradation study based on the chemical properties of the molecule.

This technical guide provides a framework for understanding and managing the stability of this compound. For critical applications, it is strongly recommended that researchers perform their own stability studies to determine the shelf-life and appropriate handling procedures for their specific material and storage conditions.

Methodological & Application

Application Notes: N-Boc-2-iodoaniline in Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Boc-2-iodoaniline is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical industry. The presence of the ortho-iodo group allows for strategic C-C and C-N bond formation through various palladium-catalyzed cross-coupling reactions, while the Boc-protected amine offers stability and latent reactivity. This document provides detailed application notes and protocols for key cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methods are instrumental in constructing complex molecular architectures found in biologically active compounds and advanced materials.

Suzuki-Miyaura Coupling: Synthesis of N-Boc-2-aminobiphenyls